(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4S2/c1-2-35-17-16-30-24-14-11-21(28)18-25(24)36-27(30)29-26(32)20-9-12-22(13-10-20)37(33,34)31-15-5-7-19-6-3-4-8-23(19)31/h3-4,6,8-14,18H,2,5,7,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQYQQAROVPBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a novel compound classified as a benzothiazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.0 g/mol. The structure features a benzothiazole moiety linked to a sulfonamide group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₂O₄S₂ |
| Molecular Weight | 439.0 g/mol |
| CAS Number | 896355-95-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Preliminary studies suggest that it may inhibit certain kinases and modulate signaling pathways associated with cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including Hep3B (hepatocellular carcinoma) and HeLa (cervical cancer) cells.
Key Findings:
- Cytotoxicity: The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics.
- Cell Cycle Arrest: Flow cytometry analysis revealed that the compound induces G2/M phase arrest in treated cells, suggesting its potential as an anticancer agent.
Antioxidant Activity
In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity. Using the DPPH assay, it was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | Significant inhibition |
| IC50 (Antioxidant Assay) | Comparable to Trolox |
Case Studies
-
Study on Hep3B Cells:
- Objective: Evaluate the anticancer efficacy.
- Results: The compound reduced α-fetoprotein levels significantly and induced apoptosis in Hep3B cells.
- Conclusion: Suggests potential for liver cancer treatment.
-
Cell Cycle Analysis:
- Method: Flow cytometry was employed to assess cell cycle distribution.
- Findings: A marked increase in G2/M phase population was observed post-treatment, indicating effective cell cycle modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
The compound’s structural uniqueness lies in its benzo[d]thiazole core and 3,4-dihydroquinoline sulfonyl substituent. Below is a comparison with analogs from the literature:
Spectral and Tautomeric Behavior
- The target compound’s C=S and C=O vibrations (if present) would align with IR ranges observed in analogs: 1243–1258 cm⁻¹ (C=S) and 1663–1682 cm⁻¹ (C=O) .
Research Findings and Limitations
- Key Gaps : The target compound lacks reported biological or catalytic data, unlike analogs such as 8a–c , which were tested for bioactivity .
- Structural Advantages: The 3,4-dihydroquinoline sulfonyl group may enhance solubility and target affinity compared to simpler aryl sulfonates (e.g., [7–9]) .
- Synthetic Challenges : Introducing the 2-ethoxyethyl group likely requires careful optimization to avoid N-alkylation side reactions, as seen in triazole S-alkylation workflows .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
- Methodological Answer : Retrosynthetic analysis is critical for identifying precursors such as substituted benzo[d]thiazole and sulfonamide intermediates. Multi-step synthesis typically involves:
- Cyclization : For benzo[d]thiazole core formation, using 2-aminobenzenethiol derivatives under reflux with chloroethyl ether .
- Sulfonylation : Reacting with 3,4-dihydroquinoline-1-sulfonyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C to ensure regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC for high-purity isolation (>95%) .
Key parameters include pH control (7–8 for sulfonylation) and inert atmospheres to prevent oxidation of sensitive functional groups .
Q. How can structural elucidation be performed to confirm the Z-configuration and purity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR to identify proton environments (e.g., characteristic shifts for the ethoxyethyl group at δ 3.5–4.0 ppm) and confirm stereochemistry via NOESY correlations .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 534.12) and isotopic patterns consistent with chlorine .
- X-ray Crystallography : For unambiguous confirmation of the Z-configuration in single crystals grown via slow vapor diffusion (e.g., methanol/water) .
Q. What strategies improve solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without denaturing proteins .
- Stability : Conduct accelerated degradation studies under varied pH (1–10) and temperatures (4–40°C). LC-MS monitors decomposition products (e.g., hydrolysis of the sulfonamide group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Systematically modify substituents:
- Benzo[d]thiazole Core : Replace ethoxyethyl with allyl or propargyl groups to assess impact on target binding .
- Sulfonamide Moiety : Introduce fluorinated or methylated quinoline derivatives to enhance metabolic stability .
Use molecular docking (e.g., AutoDock Vina) to prioritize analogs with improved binding to hypothesized targets (e.g., kinase domains) . Validate via in vitro enzyme inhibition assays (IC determination) .
Q. What experimental approaches identify the compound’s biological targets?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose to pull down interacting proteins from cell lysates .
- Cellular Thermal Shift Assay (CETSA) : Monitor target stabilization in HEK-293 cells after heat shock (37–65°C) .
- RNA Sequencing : Identify differentially expressed genes post-treatment to map pathways (e.g., apoptosis, inflammation) .
Q. How should contradictory data on biological activity be resolved?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., MCF-7 vs. HepG2) to rule out cell-specific effects .
- Metabolite Profiling : Use LC-MS to detect active metabolites in cell media that may contribute to observed discrepancies .
- Counter-Screen : Test against off-target receptors (e.g., GPCR panels) to exclude nonspecific binding .
Q. What in vivo models are suitable for pharmacokinetic and toxicity studies?
- Methodological Answer :
- Rodent Models : Administer IV/PO doses (5–50 mg/kg) to calculate AUC, C, and half-life. Monitor liver enzymes (ALT/AST) and renal function (creatinine) for toxicity .
- Tissue Distribution : Use radiolabeled C-compound with autoradiography to quantify accumulation in target organs .
- C. elegans : High-throughput screening for acute toxicity (LC) and developmental effects .
Q. How can computational modeling predict metabolic pathways?
- Methodological Answer :
- In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of the ethoxyethyl group) .
- Molecular Dynamics Simulations : Simulate hepatic microsome environments (CHARMM force field) to identify vulnerable sites for glucuronidation .
- MetaSite : Compare predicted metabolites with experimental LC-MS/MS fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
